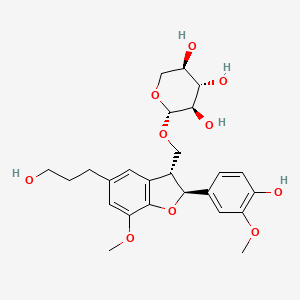
Dihydrodehydrodiconiferyl alcohol 9-O-|A-D-xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrodehydrodiconiferyl alcohol 9-O- is a naturally occurring neolignan, a type of secondary metabolite found in plants. It belongs to the class of compounds known as dihydrobenzo[b]furan lignans, which are characterized by their unique structural features and biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in plant defense mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrodehydrodiconiferyl alcohol 9-O- typically involves the dimerization of coniferyl alcohol. One concise synthetic route includes the use of Rh2[S-DOSP]4-catalyzed intramolecular C–H insertion . This method allows for the formation of the dihydrobenzo[b]furan core, which is a key structural component of the compound.
Industrial Production Methods
While specific industrial production methods for dihydrodehydrodiconiferyl alcohol 9-O- are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and scalable catalytic processes to ensure efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrodehydrodiconiferyl alcohol 9-O- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Dihydrodehydrodiconiferyl alcohol 9-O- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of neolignans.
Biology: The compound is investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Wirkmechanismus
The antifungal activity of dihydrodehydrodiconiferyl alcohol 9-O- is primarily due to its ability to disrupt the plasma membrane of fungal cells. Studies have shown that it forms pores in the membrane, leading to membrane depolarization and cell death . This pore-forming action is a key aspect of its mechanism of action, making it effective against various fungal strains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucoside
- Dehydrodiconiferyl alcohol 9-O-β-D-glucopyranoside
Uniqueness
Dihydrodehydrodiconiferyl alcohol 9-O- is unique due to its specific structural features and biological activities. Its ability to form pores in fungal membranes sets it apart from other similar compounds, which may have different mechanisms of action or less potent antifungal properties.
Eigenschaften
Molekularformel |
C25H32O10 |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H32O10/c1-31-19-10-14(5-6-17(19)27)23-16(11-33-25-22(30)21(29)18(28)12-34-25)15-8-13(4-3-7-26)9-20(32-2)24(15)35-23/h5-6,8-10,16,18,21-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,18+,21-,22+,23+,25+/m0/s1 |
InChI-Schlüssel |
GZLTWCGHVQYMHT-PBSLLFOFSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Kanonische SMILES |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















